Isoacteoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Isoverbascoside is a naturally occurring phenylethanoid glycoside found in various plant species, including but not limited to Buddleja davidii (butterfly bush) and Paulownia tomentosa (princess tree) []. While research into its full potential is ongoing, studies have identified several promising applications of Isoverbascoside in scientific research:

Antioxidant Activity

Studies have demonstrated that Isoverbascoside possesses significant antioxidant properties. It exhibits free radical scavenging activity, meaning it can neutralize harmful molecules known as free radicals which contribute to cellular damage and various diseases []. This potential has led researchers to investigate its use in mitigating oxidative stress, a condition linked to various chronic diseases like neurodegenerative disorders and cardiovascular diseases [, ].

Anti-inflammatory Effects

Isoverbascoside has shown anti-inflammatory properties in both in vitro and in vivo studies. It has been observed to suppress the production of inflammatory mediators, suggesting its potential use in managing inflammatory conditions like arthritis, asthma, and inflammatory bowel disease [, ].

Antimicrobial Activity

Some studies have reported promising antibacterial and antifungal activity of Isoverbascoside against various microorganisms [, ]. Further research is needed to determine its effectiveness and potential applications in developing novel antimicrobial agents.

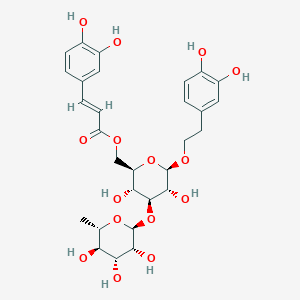

Isoacteoside is a dihydroxyphenylethyl glycoside, specifically identified as 2-(3′,4′-dihydroxyphenyl)ethyl 6-O-caffeoyl-3-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside. It is structurally related to acteoside, differing primarily in its glycosylation pattern. Isoacteoside is derived from various plants and is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .

Research suggests that isoverbascoside exhibits various biological activities, including:

- Antioxidant activity: Studies have shown that isoverbascoside acts as a free radical scavenger, protecting cells from oxidative damage [2, 4].

- Anticancer properties: Isoverbascoside has been shown to induce apoptosis (programmed cell death) in ovarian cancer cells and inhibit tumor growth in animal models [2].

- Anti-diabetic potential: Isoverbascoside may help prevent the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications [3].

- Neuroprotective effects: Studies suggest that isoverbascoside might improve cognitive function and reduce amyloid deposition in the brain, potentially beneficial for neurodegenerative diseases like Alzheimer's [2].

Currently, there is limited information on the safety profile of isoverbascoside. More research is needed to determine its potential toxicity and appropriate dosages for therapeutic use.

Please note

Isoverbascoside is currently available for research purposes only and should not be used for self-medication.

Cited Sources

- PubChem. Isoacteoside.

- Cayman Chemical. Isoverbascoside (Isoacteoside, CAS Number: 61303-13-7).

- Wang, Y., et al. Identification and biotransformation of phenolic compounds from Clerodendrum trichotomum Thunb. by human gut bacteria. Food & function, Vol. 9, No. 12 (2018), pp. 6068-6077. PubMed: 30380222: doi:10.1039/C8FO01620G

- Zhang, Y., et al. Verbascoside, Isoverbascoside, and Their Derivatives Recovered from Olive Mill Wastewater as Possible Food Antioxidants. Journal of Agricultural and Food Chemistry, Vol. 68, No. 1 (2020), pp. 142-149. )

- Hydrolysis: Isoacteoside can be hydrolyzed to yield its aglycone and sugar components under acidic or enzymatic conditions.

- Reduction: The compound can be reduced to form derivatives with altered functional groups.

- Methylation: Isoacteoside can be methylated to study structure-activity relationships in biological assays .

Isoacteoside exhibits a range of biological activities:

- Anti-inflammatory Effects: It inhibits the dimerization of toll-like receptor 4, which is crucial in mediating inflammatory responses .

- Antioxidant Properties: The compound scavenges free radicals, reducing oxidative stress in cells.

- Neuroprotective Effects: Isoacteoside has shown potential in protecting neuronal cells from damage, suggesting its use in neurodegenerative diseases .

- Antitumor Activity: Preliminary studies indicate that isoacteoside may inhibit tumor growth by inducing apoptosis in cancer cells.

The synthesis of isoacteoside has been achieved through various methods:

- Total Chemical Synthesis: A systematic approach involves the construction of the glycosidic bond followed by the addition of caffeoyl and rhamnosyl groups .

- Catalytic Transfer Hydrogenation: This method has been utilized to achieve debenzylation during the synthesis process, enhancing yield and purity .

- Enzymatic Synthesis: Enzymes can be employed to selectively catalyze the formation of glycosidic bonds, allowing for more specific synthesis routes .

Isoacteoside has several applications across different fields:

- Pharmaceuticals: Due to its anti-inflammatory and neuroprotective properties, isoacteoside is being investigated for therapeutic use in treating conditions like arthritis and neurodegenerative diseases.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.

- Food Industry: Isoacteoside may be used as a natural preservative due to its antimicrobial and antioxidant effects.

Studies on isoacteoside have explored its interactions with various biological systems:

- Advanced Glycation End Products (AGEs): Research indicates that isoacteoside may inhibit the formation of AGEs, which are linked to insulin resistance and other metabolic disorders .

- Cell Signaling Pathways: Isoacteoside's modulation of toll-like receptor pathways suggests potential interactions with immune signaling mechanisms .

Isoacteoside shares structural similarities with several compounds, notably acteoside and other phenylethyl glycosides. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Biological Activity |

|---|---|---|

| Isoacteoside | 2-(3′,4′-dihydroxyphenyl)ethyl glycoside | Anti-inflammatory, neuroprotective |

| Acteoside | Similar but lacks rhamnosyl group | Antioxidant, hepatoprotective |

| Verbascoside | Contains an additional glucose unit | Antioxidant, anti-inflammatory |

| Oleuropein | A phenolic compound from olives | Cardioprotective, anti-inflammatory |

Isoacteoside's unique glycosylation pattern contributes to its distinct biological activities compared to these similar compounds. Its specific interactions within biological systems make it a valuable subject for further research in pharmacology and natural product chemistry.

Isoacteoside represents a phenylethanoid glycoside characterized by the molecular formula C29H36O15 [1] [2] [23]. The compound exhibits a molecular weight of 624.6 grams per mole, establishing it as a relatively large natural product molecule [1] [4] [23]. The Chemical Abstracts Service registry number for isoacteoside is 61303-13-7, providing unique identification within chemical databases [1] [4] [6].

The complete IUPAC nomenclature for isoacteoside follows systematic organic chemistry naming conventions: [(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [1] [3] [5]. This systematic name reflects the complex stereochemistry and multiple functional groups present within the molecular structure.

Alternative nomenclature systems recognize isoacteoside under several synonymous designations. The compound is frequently referred to as isoverbascoside in scientific literature [2] [4] [5]. Additional systematic names include 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-6-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside [5] [7]. The InChI (International Chemical Identifier) representation provides: InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1 [1] [3].

The molecular structure comprises multiple stereogenic centers with defined absolute configurations. The stereochemical descriptors embedded within the IUPAC name indicate specific three-dimensional arrangements at each chiral carbon atom [1] [3]. These stereochemical specifications are crucial for distinguishing isoacteoside from its structural isomers and understanding its biological activity profiles.

Structural Isomerism: Acteoside vs. Isoacteoside

Acteoside and isoacteoside represent structural isomers that share identical molecular formulas but differ in their atomic connectivity patterns [8] [10] [14]. Both compounds belong to the phenylethanoid glycoside class and exhibit the same molecular formula C29H36O15, yet display distinct structural arrangements that significantly influence their physical and biological properties [8] [10] [31].

The fundamental structural difference between acteoside and isoacteoside lies in the glycosidic linkage patterns within their carbohydrate moieties [10] [13] [15]. Research has demonstrated that these isomeric compounds coexist naturally in various plant species, including Cistanche deserticola, Plantago species, and other traditional medicinal plants [9] [14] [25]. The structural variations between these isomers create different three-dimensional conformations that affect their molecular recognition and biological activity profiles.

Analytical techniques have revealed distinct fragmentation patterns for acteoside and isoacteoside during mass spectrometric analysis [15] [25]. The relative intensity ratio of diagnostic ion pairs (I461/I161) fragmenting at heterogeneous linkage sites provides a reliable method for distinguishing between these structural isomers [15]. This analytical approach has enabled researchers to determine precise content ratios of acteoside to isoacteoside in natural sources, with typical ratios of approximately 85.3:14.7 in Clerodendrum bungei extracts [15].

Nuclear magnetic resonance spectroscopy has provided detailed insights into the structural differences between these isomers [13] [25] [27]. The glycosidic connectivities in acteoside and isoacteoside can be evaluated through nuclear Overhauser effect difference spectroscopy, revealing distinct spatial relationships between sugar moieties [13]. Two-dimensional proton-carbon correlation techniques, including heteronuclear multiple quantum coherence and heteronuclear multiple bond correlation experiments, have enabled complete spectroscopic assignment of glucose and rhamnose moieties in both compounds [13].

The structural isomerism between acteoside and isoacteoside manifests in different biological activity profiles, with research indicating that isoacteoside exhibits enhanced potency compared to acteoside in certain biological assays [12] [14] [31]. Studies have shown that isoacteoside demonstrates superior effects in amyloidogenesis inhibition and amyloid oligomerization prevention compared to its structural isomer acteoside [14] [31]. These differential activities underscore the importance of precise structural characterization when evaluating phenylethanoid glycoside compounds.

Thermal stability analysis has revealed that acteoside undergoes isomerization to isoacteoside when subjected to elevated temperatures [15]. This thermal conversion process necessitates careful analytical protocols to maintain structural integrity during isolation and characterization procedures [15]. The development of online extraction-quadrupole time-of-flight tandem mass spectrometry systems has enabled rapid discrimination and quantification of these thermally unstable isomeric compounds within analytical timeframes of 1.5 minutes [15].

Conformational Analysis and 3D Modeling

Conformational analysis of isoacteoside requires sophisticated computational approaches to elucidate the three-dimensional structural characteristics of this complex phenylethanoid glycoside [16] [18] [21]. The molecule contains multiple rotatable bonds and flexible sugar moieties that contribute to conformational diversity and influence biological activity patterns [16] [20] [22].

Molecular dynamics simulations have been employed to investigate the conformational behavior of isoacteoside under physiological conditions [16] [18]. These computational studies utilize advanced force field parameters to model intramolecular interactions, hydrogen bonding patterns, and solvation effects that determine preferred molecular conformations [16] [18]. The lower the calculated energy, the more stable the molecular conformation, providing quantitative assessments of conformational preferences [16].

Density functional theory calculations have provided detailed insights into the electronic structure and conformational stability of isoacteoside [18] [37] [41]. These quantum mechanical approaches enable accurate prediction of molecular geometries, electronic properties, and interaction energies with precision levels approaching 0.1 kilocalories per mole [41]. The computational methods typically employ hybrid functionals such as B3LYP combined with appropriate basis sets to balance accuracy and computational efficiency [37] [41].

Three-dimensional structure modeling of isoacteoside has revealed important conformational features that influence its biological activity [18] [19] [21]. Molecular docking simulations have been conducted to investigate isoacteoside interactions with biological targets, including protein receptors and enzyme active sites [18] [27]. These computational studies provide structural insights into binding modes and molecular recognition patterns that govern biological activity.

Advanced computational techniques have been applied to study the conformational ensemble of isoacteoside in solution [19] [20] [21]. Molecular mechanics and molecular dynamics approaches enable the generation of conformational libraries that represent the accessible three-dimensional structures under physiological conditions [19] [21]. These ensemble-based approaches recognize that proteins and other biological macromolecules exhibit inherent flexibility, requiring consideration of multiple conformational states for accurate modeling [19].

The conformational analysis of phenylethanoid glycosides like isoacteoside involves characterization of the central glucose unit, rhamnose moiety, and phenylpropyl substituents [20] [22]. The molecular structure typically comprises four distinct regions: the aglycone portion, central glucose ring, rhamnose sugar, and phenylpropyl ester group [20]. Each of these structural elements contributes to the overall conformational behavior and stability of the molecule [20] [22].

Computational studies have examined the influence of glycosidic bond conformations on the overall three-dimensional structure of isoacteoside [33] [34]. The specific stereochemistry at anomeric centers and the resulting α- or β-glycosidic linkages significantly impact molecular flexibility and preferred conformations [33] [34]. These structural features directly influence the biological activity and molecular recognition properties of the compound [22] [20].